molecular formula C17H17N5O3S B2624896 2-methyl-6-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1219901-55-9

2-methyl-6-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2624896
CAS No.: 1219901-55-9
M. Wt: 371.42
InChI Key: VTLSPGHDUIMPLP-UHFFFAOYSA-N
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Description

2-methyl-6-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a complex organic compound featuring a pyridazinone core, a piperidine ring, and a thiophene-substituted oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting thiophene-2-carboxylic acid hydrazide with a suitable acylating agent under dehydrating conditions.

    Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction involving a suitable precursor, such as a 1,5-diketone.

    Coupling Reactions: The oxadiazole and piperidine intermediates are coupled using a carbonylation reaction to form the piperidine-1-carbonyl moiety.

    Final Assembly: The final step involves the coupling of the piperidine-1-carbonyl intermediate with the pyridazinone core under appropriate conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) for reducing the oxadiazole ring.

    Substitution: Nucleophiles such as amines or alkoxides for substitution reactions on the piperidine ring.

Major Products

    Oxidation Products: Thiophene sulfoxides or sulfones.

    Reduction Products: Amines derived from the oxadiazole ring.

    Substitution Products: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors. Its structural features make it a candidate for probing biological pathways.

Medicine

In medicinal chemistry, 2-methyl-6-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The oxadiazole and piperidine moieties may play crucial roles in binding to the target, while the pyridazinone core could be involved in the overall stability and activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-6-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one: Similar structure but with a phenyl group instead of a thiophene.

    2-methyl-6-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one: Similar structure but with a furan ring instead of a thiophene.

Uniqueness

The presence of the thiophene ring in 2-methyl-6-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one imparts unique electronic properties, potentially enhancing its biological activity and making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 2-methyl-6-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique arrangement of heterocycles, including a pyridazine ring, a piperidine moiety, and an oxadiazole unit. The presence of the thiophene ring enhances its electronic properties, potentially influencing its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds with similar structural motifs have shown effectiveness against various bacterial strains. A study highlighted the antibacterial activity of 1,3,4-oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating MIC values comparable to standard antibiotics like gentamicin .
  • Antitubercular Activity : The oxadiazole derivatives were also evaluated for their antitubercular effects. Notably, some compounds demonstrated potent inhibition of Mycobacterium tuberculosis, with binding affinity studies revealing interactions with key enzymes involved in fatty acid biosynthesis .

Anticancer Activity

The anticancer potential of oxadiazole-containing compounds has been explored in various studies:

  • Cell Line Studies : In vitro assays have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating significant activity .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

  • Study on Antimicrobial Activity : Dhumal et al. (2016) investigated a series of 1,3,4-oxadiazole derivatives for their antimicrobial properties. Among them, compounds featuring piperidine moieties exhibited enhanced activity against both active and dormant forms of Mycobacterium bovis BCG .
  • Anticancer Evaluation : A study by Paruch et al. (2020) assessed various 1,3,4-oxadiazole derivatives for their anti-proliferative effects against cancer cell lines. The most promising candidates showed significant inhibition rates and were further evaluated for their potential as lead compounds in drug development .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many oxadiazole derivatives act by inhibiting key enzymes involved in metabolic pathways crucial for bacterial survival or cancer cell proliferation.
  • DNA Interaction : Some studies suggest that these compounds may intercalate into DNA or interact with topoisomerases, disrupting replication processes in both bacterial and cancer cells .

Data Summary Table

Biological ActivityTarget Organism/Cell LineIC50/MIC ValuesReference
AntibacterialStaphylococcus aureus~10 µg/mL
Escherichia coli~12 µg/mL
AntitubercularMycobacterium tuberculosis4–8 µM
AnticancerHCT-116 (Colon Carcinoma)6.2 µM
T47D (Breast Cancer)27.3 µM

Properties

IUPAC Name

2-methyl-6-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-21-14(23)7-6-12(20-21)17(24)22-8-2-4-11(10-22)15-18-19-16(25-15)13-5-3-9-26-13/h3,5-7,9,11H,2,4,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLSPGHDUIMPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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